Boc-L-isoleucine Methyl Ester: A Technical Guide for Researchers
Boc-L-isoleucine Methyl Ester: A Technical Guide for Researchers
For immediate release:
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of Boc-L-isoleucine methyl ester. This key amino acid derivative is a fundamental building block in peptide synthesis and plays a crucial role in the development of novel therapeutics.
Core Chemical and Physical Properties
Boc-L-isoleucine methyl ester, systematically named methyl (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoate, is a colorless liquid at room temperature.[1] It is widely utilized in organic synthesis, particularly in the construction of peptides and peptidomimetics. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 17901-01-8 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available |
Synthesis and Reactivity
The synthesis of Boc-L-isoleucine methyl ester is typically achieved through the protection of the amino group of L-isoleucine methyl ester with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, ensuring that the amino group does not participate in unwanted side reactions during peptide coupling.
The Boc protecting group is characterized by its stability under neutral and basic conditions, making it compatible with a wide range of reaction conditions.[4][][6] However, it is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA), to liberate the free amine for subsequent peptide bond formation.[][7] This acid lability is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[7]
Applications in Peptide Synthesis
Boc-L-isoleucine methyl ester is a vital building block in both solution-phase and solid-phase peptide synthesis.[1][8] The Boc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[8]
Due to the steric hindrance of the β-branched side chain of isoleucine, peptide bond formation can be challenging.[8] The selection of appropriate coupling reagents and conditions is therefore critical to ensure high yields and minimize racemization.
The following diagram illustrates a typical workflow for the incorporation of a Boc-protected isoleucine residue in a solution-phase dipeptide synthesis.
Caption: Solution-Phase Dipeptide Synthesis Workflow.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
The following is a representative protocol for the synthesis of a dipeptide using Boc-L-isoleucine and an amino acid methyl ester, adapted from established methods.[8]
Materials:
-
Boc-L-isoleucine
-
L-Alanine methyl ester hydrochloride (or other amino acid methyl ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the free amine: Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Activation of Boc-L-isoleucine: In a separate flask, dissolve Boc-L-isoleucine (1.0 equivalent) and HOBt (1.0 equivalent, if using DCC) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., DCC, 1.1 equivalents) and stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: To the activated Boc-L-isoleucine solution, add the prepared free amine solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.
-
Purification: The crude product can be purified by silica gel column chromatography to obtain the pure Boc-protected dipeptide methyl ester.
-
Boc Deprotection (Optional, for chain elongation): The purified Boc-protected dipeptide can be dissolved in a solution of TFA in DCM (typically 25-50%) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected dipeptide methyl ester as a TFA salt, which can be used in the next coupling step after neutralization.
Safety and Handling
Boc-L-isoleucine methyl ester should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] It is important to avoid inhalation, ingestion, and contact with skin and eyes.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]
Conclusion
Boc-L-isoleucine methyl ester is a cornerstone reagent for chemists and pharmaceutical scientists engaged in peptide synthesis. Its well-defined reactivity and stability, coupled with established protocols for its use, make it an indispensable tool in the creation of complex peptide-based molecules for a wide array of research and therapeutic applications.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-isoleucine methyl ester | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
